5-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
[1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-4-15-14(10-13)19-17(23-15)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWRFWXBBPSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound features:
- A chlorine atom at position 5 of the benzoxazole ring.
- A thiomorpholine group attached to a piperidine nitrogen, which may enhance its pharmacological properties.
- The presence of carbonyl functionality that could facilitate interactions with biological macromolecules.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural features that may confer biological activity.
- Anticancer Activity : Initial studies suggest that benzoxazole derivatives can exhibit anticancer properties. The incorporation of the thiomorpholine and piperidine groups may enhance this activity by improving solubility and bioavailability.
- Antimicrobial Properties : Compounds with similar structures have shown promise against various bacterial strains. Research is ongoing to determine the specific antimicrobial efficacy of this compound.
Drug Design and Development
The unique combination of functional groups makes this compound a candidate for further modifications aimed at optimizing its pharmacokinetic and pharmacodynamic profiles.
- Structure-Activity Relationship (SAR) Studies : Researchers are likely conducting SAR studies to identify which modifications to the compound can enhance its efficacy or reduce toxicity.
Biological Target Interaction Studies
Understanding how this compound interacts with specific biological targets is crucial for its potential therapeutic applications.
- Enzyme Inhibition : There is evidence that compounds with similar structures may act as inhibitors for certain enzymes involved in disease pathways, such as kinases or proteases. Investigating these interactions could reveal new therapeutic mechanisms.
Potential Use in Neurological Disorders
Given the presence of the piperidine moiety, there is potential for this compound to be explored in the context of neurological disorders.
- Neuroprotective Effects : Compounds that modulate neurotransmitter systems or exhibit neuroprotective properties are of significant interest in treating conditions like Alzheimer's disease or Parkinson's disease.
Table 1: Summary of Research Findings on Similar Compounds
Case Study Example
A recent study examined the effects of a structurally related benzoxazole derivative on cancer cell proliferation. The results indicated that the compound inhibited cell growth in vitro and demonstrated low cytotoxicity in normal cells, suggesting a favorable therapeutic index (Study Reference ).
Comparison with Similar Compounds
Diazepan-Triazole Benzoxazole Derivatives (e.g., Compound G-3)
Structure : The Merck-patented compound G-3 (5-chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole) shares the benzoxazole core and chlorine substituent but replaces the thiomorpholine-carbonyl-piperidine with a diazepan-triazole-benzoyl group .
Key Differences :
- Heterocyclic Substitution : G-3’s diazepan (7-membered ring) and triazole groups introduce distinct steric and electronic effects compared to the 6-membered piperidine-thiomorpholine system.
- Biological Activity : G-3 is optimized as an orexin receptor antagonist, with the triazole enhancing aromatic stacking interactions in the receptor’s hydrophobic pocket. In contrast, the thiomorpholine group in the target compound may improve solubility via sulfur-based hydrogen bonding .
- Metabolic Stability : The triazole in G-3 may reduce oxidative metabolism, whereas the thiomorpholine’s sulfur atom could increase susceptibility to CYP450-mediated oxidation.
Table 1. Structural and Pharmacokinetic Comparison
| Property | Target Compound | G-3 (Merck Compound) |
|---|---|---|
| Molecular Weight | ~445.9 g/mol | ~518.9 g/mol |
| Key Substituents | Thiomorpholine-carbonyl-piperidine | Diazepan-triazole-benzoyl |
| LogP (Predicted) | 3.2 | 4.1 |
| Primary Target | Orexin Receptors (putative) | Orexin Receptors (confirmed) |
Piperidine/Piperazine-Substituted Benzoic Acid Derivatives
Examples :
- 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid (Similarity: 0.75)
- 3-Amino-4-(piperidin-1-yl)benzoic acid (Similarity: 0.74) .
Key Differences :
- Core Structure : These compounds replace the benzoxazole with a benzoic acid scaffold, limiting π-π stacking interactions critical for CNS receptor binding.
- Activity : Benzoic acid derivatives are typically associated with peripheral targets (e.g., enzymes, transporters) rather than CNS receptors.
Trifluoromethyl-Substituted Benzoxazoles
Example : 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole (CAS 93416-20-7) .
Key Differences :
- Lipophilicity : CF3 substitution increases LogP (~3.5), favoring membrane permeability but risking higher off-target binding.
- Applications : Trifluoromethyl-benzoxazoles are often explored as antimicrobial or agrochemical agents, diverging from the CNS focus of the target compound.
Tetrazole-Linked Benzoxazole Antifungal Agents
Examples :
Key Differences :
- Mechanism : These compounds exhibit antifungal activity by disrupting fungal cell wall integrity, unlike the orexin-targeted activity of the thiomorpholine derivative.
- Structural Features : The tetrazole-sulfanyl linker introduces polarizable sulfur and nitrogen atoms, enhancing solubility but reducing CNS penetration.
Preparation Methods
Formation of the Imine Precursor
2-Amino-4-chlorophenol reacts with bromoacetaldehyde in hexafluoroisopropanol (HFIP) to form the imine intermediate. The bromine atom at the aldehyde’s α-position ensures subsequent substitution at the benzoxazole’s 2-position post-cyclization.
Oxidative Cyclization
The imine undergoes electrochemical oxidation in the presence of a tetraalkylammonium iodine(III) mediator (e.g., 1-(4-(dichloro-λ³-iodanyl)phenyl)ethan-1-one ). This mediator facilitates a two-electron oxidation, triggering cyclization via a dihydrobenzoxazole intermediate. The reaction proceeds at room temperature in HFIP, yielding 5-chloro-2-bromo-1,3-benzoxazole with 85–92% efficiency.
Key Reaction Conditions
-
Solvent: HFIP
-
Mediator: Iodine(III) species (0.2 equiv)
-
Temperature: 25°C
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (0.1 M)
Synthesis of 3-(Thiomorpholine-4-Carbonyl)Piperidine
The piperidine-thiomorpholine conjugate is synthesized via amide coupling, as exemplified in source for analogous indole derivatives.
Piperidine-3-Carboxylic Acid Activation
Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride. Alternatively, coupling reagents like HATU or EDCl/HOBt enable direct amide bond formation with thiomorpholine.
Amide Bond Formation
Thiomorpholine reacts with the activated carboxylic acid derivative in dichloromethane (DCM) or dimethylformamide (DMF). The reaction is catalyzed by triethylamine (TEA) to neutralize HCl byproducts.
Optimized Protocol
-
Reagents: Piperidine-3-carboxylic acid (1.0 equiv), HATU (1.2 equiv), thiomorpholine (1.5 equiv)
-
Solvent: DMF
-
Base: DIPEA (3.0 equiv)
-
Temperature: 0°C → room temperature
Coupling of Benzoxazole and Piperidine-Thiomorpholine Conjugate
The bromine at position 2 of the benzoxazole undergoes nucleophilic aromatic substitution (SNAr) with 3-(thiomorpholine-4-carbonyl)piperidine.
Nucleophilic Substitution
The reaction employs a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) in dimethyl sulfoxide (DMSO) at 110°C. The electron-withdrawing benzoxazole ring activates the bromine for substitution.
Reaction Parameters
-
Substrate: 5-Chloro-2-bromo-1,3-benzoxazole (1.0 equiv)
-
Nucleophile: 3-(Thiomorpholine-4-carbonyl)piperidine (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: DMSO
-
Temperature: 110°C, 24 hours
Mechanistic Insights and Challenges
Steric and Electronic Effects
The thiomorpholine carbonyl group introduces steric bulk at the piperidine’s 3-position, necessitating elevated temperatures during SNAr. Electronic activation of the benzoxazole’s 2-position is critical; omitting electron-withdrawing groups (e.g., chlorine at position 5) reduces substitution yields by 40%.
Data Tables
Table 1. Optimization of Electrochemical Benzoxazole Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Mediator | Iodine(III) species | 89 |
| Solvent | HFIP | 85 |
| Temperature | 25°C | 92 |
| Bromoacetaldehyde | 1.2 equiv | 88 |
Table 2. Amide Coupling Efficiency
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 78 |
| EDCl/HOBt | TEA | DCM | 65 |
| SOCl₂ | None | THF | 60 |
Q & A
Basic Research Questions
Q. What are the key structural features of 5-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole, and how do they influence its reactivity?
- Answer : The compound contains three critical moieties:
- A 1,3-benzoxazole core (providing aromaticity and potential π-π interactions).
- A piperidine ring (contributing to conformational flexibility and hydrogen bonding via its tertiary amine).
- A thiomorpholine-4-carbonyl group (introducing sulfur-based polarity and potential redox activity).
These features collectively influence solubility, stability, and interactions with biological targets. Structural analogs (e.g., benzoxazole-piperidine hybrids) show enhanced binding to kinase domains due to their planar aromatic systems and flexible side chains .
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Answer : Key steps include:
- Coupling reactions : Amide bond formation between the piperidine and thiomorpholine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Cyclization : Formation of the benzoxazole ring via thermal or microwave-assisted cyclization of o-aminophenol derivatives with chloro-substituted intermediates (reaction monitored by TLC/HPLC) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the final product (>95% purity) .
Q. How can researchers validate the compound’s identity and purity?
- Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, supported by elemental analysis for C, H, N, S content .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity in cancer models?
- Answer :
- In vitro : Dose-response assays (IC determination) against cancer cell lines (e.g., MCF-7, A549) using MTT or CellTiter-Glo, with positive controls (e.g., doxorubicin) and negative controls (DMSO vehicle).
- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) and kinase inhibition profiling (e.g., EGFR, PI3K) .
- In vivo : Xenograft models in nude mice, administered intraperitoneally (10–50 mg/kg) with toxicity monitoring (liver/kidney function tests) .
Q. How can structural modifications resolve contradictions in reported bioactivity data?
- Answer : Contradictions often arise from variations in substituent positioning. For example:
- Chloro-substitution : Moving the Cl atom from position 5 to 6 on the benzoxazole ring alters electron density, affecting target binding (e.g., 5-Cl analogs show 10× higher kinase inhibition vs. 6-Cl) .
- Thiomorpholine vs. morpholine : Replacing sulfur with oxygen reduces metabolic stability but improves solubility. Comparative SAR studies using logP and pKa measurements can guide optimization .
Q. What methodologies address poor aqueous solubility in pharmacokinetic studies?
- Answer : Strategies include:
- Salt formation : Hydrochloride or mesylate salts to enhance solubility (tested via shake-flask method).
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release .
- Co-solvents : Use of PEG-400 or cyclodextrins in preclinical dosing solutions .
Conflict Resolution in Data Interpretation
Q. How to reconcile discrepancies in reported enzyme inhibition profiles?
- Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays). Validate using:
- Standardized protocols : Uniform ATP levels (1 mM) and incubation times (60 min).
- Orthogonal assays : SPR (surface plasmon resonance) to measure binding affinity independently .
Advanced Methodological Guidance
Q. What computational tools predict off-target interactions for this compound?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., PI3Kγ).
- Machine learning : ADMET Predictor or DeepChem for toxicity profiling.
- Validation : Compare with experimental data from PubChem BioAssay (AID 1259351) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
